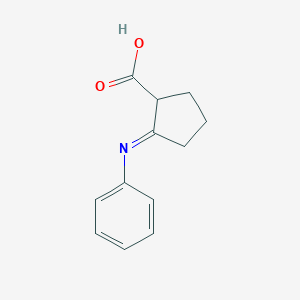
Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI), also known as Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI), is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclopentanecarboxylic acid derivatives, particularly 2-(phenylimino)-(9CI), have garnered attention in recent years due to their potential biological activities. This article explores the compound's biological properties, including its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Cyclopentanecarboxylic acid, 2-(phenylimino)-(9CI) has a molecular formula of C12H13NO2 and a molecular weight of approximately 203.24 g/mol. The structure features a cyclopentane ring with a carboxylic acid group and a phenylimine substituent, which contributes to its biological activity.
Pharmacological Applications
- Antitussive Activity : This compound is noted for its role as an intermediate in the synthesis of drugs like Pentoxyverine, which is used as an antitussive agent to relieve coughing. It is also involved in the preparation of Caramiphen, a cholinergic antagonist utilized in treating Parkinson's disease .
- Insecticidal Potential : Research indicates that certain derivatives of cyclopentanecarboxylic acid may exhibit larvicidal activity against Aedes aegypti, a vector for several arboviruses. The study highlights the importance of structural modifications in enhancing biological efficacy .
- Antibacterial Properties : Some derivatives have shown promise as antibacterial agents. For instance, compounds derived from cyclopentanecarboxylic acid have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibitory effects .
The biological activity of cyclopentanecarboxylic acid derivatives is attributed to several mechanisms:
- Interaction with Receptors : The phenylimine moiety may facilitate interactions with specific receptors or enzymes, enhancing the compound's pharmacological effects.
- Structural Modifications : Variations in the side chains and functional groups can significantly influence the compound's solubility, permeability, and overall bioactivity.
Table 1: Summary of Biological Activities
Detailed Findings
- Antitussive Activity : In clinical settings, Pentoxyverine has been effective in reducing cough frequency without significant side effects .
- Insecticidal Activity : The larvicidal activity against Aedes aegypti was notable with an LC50 value indicating moderate toxicity levels, suggesting potential for development as a mosquito control agent .
- Antibacterial Studies : Compounds derived from cyclopentanecarboxylic acid were tested against multiple bacterial strains, showing promising results that warrant further investigation into their mechanism of action and potential therapeutic uses .
Properties
IUPAC Name |
2-phenyliminocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCAZJQHRLNEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=NC2=CC=CC=C2)C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445019 |
Source


|
| Record name | (2E)-2-(Phenylimino)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188296-96-0 |
Source


|
| Record name | (2E)-2-(Phenylimino)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














